molecular formula C17H15ClN2O2 B12152595 N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)furan-2-carboxamide

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)furan-2-carboxamide

Cat. No.: B12152595
M. Wt: 314.8 g/mol
InChI Key: HFGOXLQHQIBSNZ-UHFFFAOYSA-N
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Description

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)furan-2-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a carbazole core, which is a tricyclic aromatic system, substituted with a chlorine atom and a furan-2-carboxamide group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)furan-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Carbazole Core: The carbazole core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Amidation: The final step involves the coupling of the chlorinated carbazole with furan-2-carboxylic acid or its derivatives under amide-forming conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the furan ring or the carbazole core.

    Substitution: The chlorine atom in the carbazole ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide for methoxylation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or other nucleophiles in polar aprotic solvents.

Major Products Formed

    Oxidation: Oxidized carbazole derivatives.

    Reduction: Reduced carbazole or furan derivatives.

    Substitution: Substituted carbazole derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and viral infections.

    Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Disrupting Cellular Functions: Interfering with cellular processes such as DNA replication, protein synthesis, or membrane integrity.

Comparison with Similar Compounds

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)furan-2-carboxamide can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds:

    Uniqueness: The specific substitution pattern and the presence of the furan-2-carboxamide group confer unique chemical and biological properties to this compound, distinguishing it from other related compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H15ClN2O2

Molecular Weight

314.8 g/mol

IUPAC Name

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)furan-2-carboxamide

InChI

InChI=1S/C17H15ClN2O2/c18-12-6-1-4-10-11-5-2-7-13(16(11)20-15(10)12)19-17(21)14-8-3-9-22-14/h1,3-4,6,8-9,13,20H,2,5,7H2,(H,19,21)

InChI Key

HFGOXLQHQIBSNZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C3=C(N2)C(=CC=C3)Cl)NC(=O)C4=CC=CO4

Origin of Product

United States

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